Elimination of Natural Isotopic Interference: +7 Da Mass Shift vs. +1 Da for [1-13C]Glucosamine
Glucosamine-13C6,15N (hydrochloride) provides a mass shift of +7 Da (M+7) relative to the unlabeled analyte, in contrast to the +1 Da shift of a single-labeled [1-13C]glucosamine IS . This +7 Da shift moves the internal standard's signal completely out of the isotopic envelope of the naturally occurring analyte, eliminating a quantifiable source of error [1]. The +1 Da shift of a single-labeled standard is insufficient to avoid significant interference from the M+1 natural isotopic peak of unlabeled glucosamine.
| Evidence Dimension | Mass shift from unlabeled analyte (Da) |
|---|---|
| Target Compound Data | +7 Da (M+7) |
| Comparator Or Baseline | [1-13C]glucosamine hydrochloride: +1 Da |
| Quantified Difference | +6 Da greater mass shift |
| Conditions | Mass spectrometry, as indicated by molecular structure and standard MS theory |
Why This Matters
This ensures the IS peak is free from interference by the analyte's natural isotopic peaks, which is a prerequisite for accurate quantitation.
- [1] Beaudry F, et al. Determination of glucosamine in horse plasma by liquid chromatography tandem mass spectrometry. Biomed Chromatogr. 2008 Jan;22(1):1-7. doi: 10.1002/bmc.906. View Source
